2,6-Diaminopurine

Descripción general

Descripción

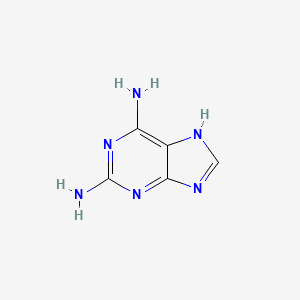

2,6-Diaminopurine, also known as 2-aminoadenine, is a purine derivative with the chemical formula C5H6N6. This compound is structurally similar to adenine, one of the four nucleobases in the nucleic acids of DNA and RNA.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,6-Diaminopurine can be synthesized through several methods. One common approach involves the reaction of guanine with ammonia under high pressure and temperature. Another method includes the use of 2,6-dichloropurine as a starting material, which undergoes nucleophilic substitution with ammonia to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often involving multiple purification steps to remove impurities and by-products .

Análisis De Reacciones Químicas

Photorepair of Cyclobutane Pyrimidine Dimers (CPDs)

DAP demonstrates electron-donating capabilities that facilitate UV-induced repair of DNA lesions:

-

Mechanism : Under UV light, DAP donates electrons to CPDs (e.g., thymine dimers), enabling cycloreversion via photoinduced electron transfer (PET) .

-

Efficiency : Repair yields reach 92% for DAP-containing DNA strands, compared to negligible repair in adenine-containing controls .

-

Prebiotic Relevance : DAP’s low vertical ionization energy (VIE: 7.1 eV) and adiabatic ionization energy (AIE: 6.3 eV) enhance its electron-donating capacity, critical for survival in UV-rich prebiotic environments .

Functionalization via Etheno Derivative Formation

DAP reacts with chloroacetaldehyde to form fluorescent etheno derivatives:

-

Products :

-

5-Aminoimidazo[2,1-i]purine

-

9-Aminoimidazo[2,1-b]purine

-

[Diimidazo2,1-b:2',1'-i]purine

-

Fluorescence Properties :

| Derivative | λₑₓ (nm) | λₑₘ (nm) | Quantum Yield |

|---|---|---|---|

| 5-Aminoimidazo[2,1-i]purine | 310 | 410 | 0.12 |

| 9-Aminoimidazo[2,1-b]purine | 320 | 430 | 0.18 |

Biosynthetic Pathways in Phages

In cyanophage S-2L, DAP replaces adenine via a two-step enzymatic pathway:

-

MazZ : Hydrolyzes dGTP to dGMP.

-

PurZ : Catalyzes ATP-dependent ligation of dGMP with aspartate to form 2-aminodeoxyadenylosuccinate, precursor to DAP .

Key Reaction :

Aplicaciones Científicas De Investigación

Prebiotic Chemistry and Nucleic Acid Repair

Recent studies have highlighted the potential role of 2,6-diaminopurine in the origins of life and the repair of DNA lesions. DAP has been shown to effectively substitute adenine in nucleic acids, facilitating the repair of cyclobutane pyrimidine dimers (CPDs) caused by UV light exposure. In a study published in Nature Communications, researchers demonstrated that DAP could achieve up to 92% yield in repairing CPDs, showcasing its excellent electron donating properties which enhance self-repair mechanisms in nucleic acid strands .

Key Findings:

- High-Yield Repair: DAP enables efficient repair of UV-induced DNA damage.

- Electron Donor Properties: Its ability to act as an electron donor enhances photostability and functional integrity of RNA/DNA oligomers.

Genetic Mutation Correction

This compound has emerged as a potent agent for correcting nonsense mutations, specifically UGA stop codons. In vivo studies have demonstrated DAP's efficacy in restoring function to the CFTR gene associated with cystic fibrosis. Research indicates that DAP can promote readthrough of UGA mutations effectively, with significant restoration of CFTR expression observed in treated mouse models .

Case Study: Cystic Fibrosis

- Model: CF mouse model.

- Method: Oral administration of DAP.

- Outcome: Significant correction of UGA nonsense mutations and restoration of CFTR protein expression in lung and intestinal tissues.

Antitumor Properties

Historically, this compound was utilized as an antimetabolite in cancer treatments. Its structural similarity to adenine allows it to interfere with nucleic acid synthesis, thereby inhibiting cell proliferation in neoplastic tissues. This property has been explored in various studies focusing on its cytotoxic effects against different cancer cell lines .

Applications in Cancer Treatment:

- Mechanism: DAP disrupts nucleotide metabolism by mimicking adenine.

- Research Findings: It has shown potential against leukemia and other cancers through its antimetabolite activity.

Stability and Pharmacokinetics

The pharmacokinetic properties of DAP indicate that it is stable under physiological conditions, which is crucial for therapeutic applications. Studies have reported that DAP remains stable in human liver extracts, suggesting minimal degradation during metabolic processes . This stability enhances its viability as a therapeutic agent.

Stability Data:

- Recovery Rate: Over 80% recovery after incubation in liver extract.

- Implications: Suggests potential for effective systemic delivery without rapid degradation.

Comparative Analysis of Applications

The following table summarizes the key applications of this compound across different fields:

Mecanismo De Acción

2,6-Diaminopurine exerts its effects by incorporating into nucleic acids, where it pairs with thymine or uracil, forming three hydrogen bonds. This increases the stability of the DNA or RNA duplex. In antiviral therapies, it acts as a nucleoside reverse transcriptase inhibitor, interfering with the replication of viruses such as HIV .

Comparación Con Compuestos Similares

Adenine: Structurally similar but lacks the additional amino group at position 2.

Guanine: Another purine base with different functional groups.

2,6-Diaminopurine-2’-deoxyriboside: A derivative used in antiviral research

Uniqueness: this compound is unique due to its ability to form three hydrogen bonds with thymine or uracil, enhancing the stability of nucleic acid structures. This property makes it valuable in various research and therapeutic applications .

Actividad Biológica

2,6-Diaminopurine (DAP) is a purine derivative that has garnered significant attention due to its diverse biological activities, particularly in the fields of genetics and molecular biology. This article explores the biological activity of DAP, focusing on its mechanisms of action, therapeutic potential, and implications in genetic disorders.

1. Nonsense Mutation Correction

DAP has been identified as a potent suppressor of UGA premature stop codons. Nonsense mutations account for approximately 10% of genetic diseases, including cystic fibrosis. Studies have demonstrated that DAP promotes efficient readthrough of UGA stop codons, effectively correcting nonsense mutations in genes such as CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) both in vivo and in vitro .

- Case Study : In a study involving a CF mouse model, DAP was administered during gestation and breastfeeding. It successfully corrected a UGA nonsense mutation in the Cftr gene, restoring its function and demonstrating DAP's therapeutic potential for treating genetic disorders caused by nonsense mutations .

2. DNA Repair Mechanism

Another significant biological activity of DAP is its role in DNA repair. Research indicates that DAP can substitute for adenine in nucleic acid strands, enhancing the repair of cyclobutane pyrimidine dimers (CPDs) caused by UV-induced DNA damage. The substitution with DAP allows for repair yields reaching up to 92%, attributed to its excellent electron-donating properties .

- Prebiotic Context : This property suggests that DAP may have played a crucial role in the origins of life on Earth by facilitating the formation and stability of RNA and DNA under prebiotic conditions .

Pharmacokinetics

DAP exhibits favorable pharmacokinetic properties, including stability in plasma and widespread distribution throughout the body. Studies have shown that after incubation in human liver extracts, DAP remains stable with over 80% recovery, indicating its potential for clinical applications .

Therapeutic Applications

1. Genetic Disorders

The ability of DAP to correct nonsense mutations positions it as a promising candidate for therapeutic development in genetic disorders. Its efficacy has been compared favorably against other compounds like G418, with DAP showing superior performance in promoting functional protein synthesis from mutated genes .

2. Antimetabolite Properties

As an antimetabolite, DAP can interfere with nucleic acid synthesis, making it potentially useful in cancer therapy. Its structural similarity to adenine allows it to disrupt normal cellular processes by mimicking natural substrates involved in DNA and RNA synthesis .

Data Summary

Propiedades

IUPAC Name |

7H-purine-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N6/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H5,6,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSSXOMSJDRHRMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=NC(=NC(=C2N1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7280-83-3 (sulfate), 22194-11-2 (lactate salt/solvate) | |

| Record name | 2,6-Diaminopurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001904989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0062052 | |

| Record name | 2,6-Diaminopurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1904-98-9, 133762-79-5 | |

| Record name | 2,6-Diaminopurine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1904-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Diaminopurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001904989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Diamino-purin-9-yl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133762795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Diaminopurine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=743 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Purine-2,6-diamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Diaminopurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Purine-2,6-diyldiamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.006 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIAMINOPURINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49P95BAU4Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: 2,6-DAP acts as a prodrug of deoxyguanosine. [] It is efficiently converted to deoxyguanosine by the enzyme adenosine deaminase. [, ] This leads to a marked concentration-dependent decrease in DNA synthesis and ribonucleotide reductase activity, ultimately inhibiting cell growth. []

ANone: While 2,6-DAP itself is not metabolized to its 5'-triphosphate, its riboside derivative, 2,6-diaminopurineriboside, is converted to 2,6-diaminopurineriboside 5'-triphosphate in L1210 cells, contributing to its cytotoxic effect. []

ANone: 2,6-DAP exposure leads to a significant increase in dGTP levels, up to 1100-fold compared to untreated controls. [] This increase is likely due to its conversion to deoxyguanosine and subsequent phosphorylation.

ANone: The molecular formula of 2,6-diaminopurine is C5H6N6, and its molecular weight is 150.14 g/mol.

ANone: Yes, spectroscopic studies using techniques like resonant two-photon ionization (R2PI) and IR-UV double resonance have provided insights into the excited state dynamics of this compound and its derivatives. [, ] These studies reveal the existence of different tautomers and their respective excited-state lifetimes.

ANone: Research suggests that this compound and its 2'-deoxyriboside (26DAP-d) exhibit significant photostability under UV radiation. [] This stability is attributed to efficient relaxation pathways from the excited state back to the ground state, primarily through nonradiative internal conversion and fluorescence emission. []

ANone: This section is not applicable as the provided research papers do not discuss the catalytic properties of this compound.

ANone: Yes, computational studies have been employed to investigate the molecular mechanisms behind mutations induced by this compound. [] These studies involve calculating nonbonded interaction energies between this compound and nucleic acid bases, providing insights into potential transition pathways.

ANone: Introducing a 2'-O-methyl group to this compound riboside (DM) or an LNA modification (DL) significantly enhances the thermodynamic stability of duplexes formed with RNA. [] The increase in stability is more pronounced with the LNA modification. [] In contrast, specific mismatches formed by DM or DL can destabilize duplexes compared to mismatches formed by unmodified counterparts. []

ANone: Several modifications to the this compound scaffold have resulted in compounds with potent antiviral activities. For instance, acyclic nucleoside phosphonate analogs like (R)-9-(2-phosphonomethoxypropyl)-2,6-diaminopurine exhibit significant activity against retroviruses, including HIV and MSV. []

ANone: Yes, the stereochemistry plays a crucial role. Studies show that the (R)-enantiomer of 9-(2-phosphonomethoxypropyl)-2,6-diaminopurine is notably more potent against HIV and MSV compared to its (S)-enantiomer. [, ] This highlights the importance of chirality in optimizing the antiviral activity of these compounds.

ANone: This section is not applicable as the provided research papers do not delve into the specific stability and formulation aspects of this compound.

ANone: This section is not applicable as the provided research papers do not address SHE regulations related to this compound.

ANone: Studies using radiolabeled this compound-2-14C in L strain mouse cells revealed differences in uptake kinetics between this compound-sensitive and -resistant cells. [, ] The uptake by sensitive cells showed saturation kinetics, indicating the involvement of an enzymatic transport system, while resistant cells displayed a more linear uptake pattern. []

ANone: In vitro studies have demonstrated the potent antiviral activity of certain this compound derivatives against various viruses, including HIV, MSV, visna virus, and duck hepadnavirus. [, , , , ] These compounds often exhibit selectivity for virally encoded enzymes, such as reverse transcriptase, contributing to their antiviral efficacy.

ANone: In vivo studies using a rat choriocarcinoma model demonstrated the antitumor potential of 9-(2-phosphonylmethoxyethyl)-N6-cyclopropyl-2,6-diaminopurine (cPr-PMEDAP). [] This compound, designed as a prodrug of 9-(2-phosphonylmethoxyethyl)guanine (PMEG), showed superior efficacy and a more favorable safety profile compared to PMEG itself. []

ANone: Resistance to this compound in bacterial systems like Escherichia coli has been linked to mutations in the adenine phosphoribosyltransferase (apt) gene. [, ] These mutations can disrupt the uptake or metabolism of this compound, rendering it ineffective. []

ANone: While this Q&A focuses on the scientific aspects, it is crucial to acknowledge that this compound derivatives, like many antiviral and antitumor agents, can exhibit toxicity. [] Specific toxicity profiles vary depending on the compound's structure and administration route.

ANone: These sections are not applicable as the provided research papers do not cover these specific aspects related to this compound.

ANone: Early research on this compound focused on its antimetabolite properties and its use in studying purine metabolism. [, ] Subsequent studies explored its potential as an antiviral agent, particularly against retroviruses like HIV. [, , ] The discovery of its incorporation into the DNA of certain bacteriophages marked a significant milestone, highlighting its biological relevance beyond its antimetabolite activity. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.